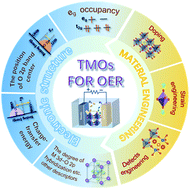The electronic structure of transition metal oxides for oxygen evolution reaction
Journal of Materials Chemistry A Pub Date: 2021-07-27 DOI: 10.1039/D1TA03732C
Abstract
Electrolysis of water to produce hydrogen and oxygen is a promising pathway for the storage of renewable energy in form of chemical fuels. The efficiency of the overall process is usually limited by the sluggish kinetics of the oxygen evolution reaction (OER) due to a complex four-electron/proton transfer mechanism. Therefore, the most crucial step for water electrolysis to become a widespread industrial process is to develop efficient electrocatalysts capable of driving the OER at a low overpotential. In this article, we present a review of the recent understanding of low-cost transition metal oxide-based catalysts for electrochemical OER. Our main focus is on the fundamental understanding of the electronic structure of these materials and its relationship with the catalytic activity and the reaction mechanism. We detail the electronic structure descriptors of the OER performance that have provided guidelines for the development of advanced electrocatalysts. Strategies to enhance the activity based on such electronic structure guidelines, including doping, strain and defect engineering are also discussed. Finally, we summarize the existing challenges and present perspectives for the future development of the field.


Recommended Literature
- [1] Novel single excitation dual-emission carbon dots for colorimetric and ratiometric fluorescent dual mode detection of Cu2+ and Al3+ ions†
- [2] The tetrameric peptide LfcinB (20–25)4 derived from bovine lactoferricin induces apoptosis in the MCF-7 breast cancer cell line
- [3] Optimization of plasmonic metal structures for improving the hydrogen production efficiency of metal–organic frameworks†
- [4] Molecular design of dual-emission rhodamine analogs†
- [5] The role of emissive charge transfer states in two polymer–fullerene organic photovoltaic blends: tuning charge photogeneration through the use of processing additives†
- [6] Contents list
- [7] Rhodium(iii) complexes with a bidentate N-heterocyclic carbeneligand bearing flexible dendritic frameworks†‡
- [8] Optimizing the interaction between poly(vinyl alcohol) and sandy soil for enhanced water retention performance†
- [9] Tailoring the catalytic activity of metal organic frameworks by tuning the metal center and basic functional sites†
- [10] Rheopexy and tunable yield stress of carbon black suspensions

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 142596-50-7
-
CAS no.: 175069-96-2
-
CAS no.: 183506-66-3









